Valyl-beta-naphthylamide

Description

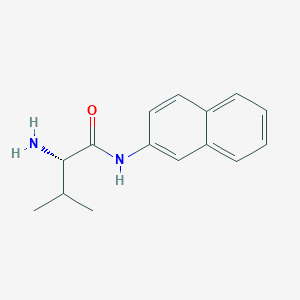

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-naphthalen-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-10(2)14(16)15(18)17-13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14H,16H2,1-2H3,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGGZBHESVNMSA-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80223199 | |

| Record name | Butanamide, 2-amino-3-methyl-N-2-naphthalenyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

729-24-8 | |

| Record name | Valine β-naphthylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=729-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, 2-amino-3-methyl-N-2-naphthalenyl-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000729248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 2-amino-3-methyl-N-2-naphthalenyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Valine β-naphthylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Hydrolysis of L Valine β Naphthylamide

Aminopeptidase-Catalyzed Hydrolysis of L-Valine β-Naphthylamide

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. scbt.com Several members of this family, particularly those with a preference for neutral or hydrophobic amino acids, can hydrolyze L-valine β-naphthylamide.

Aminopeptidase (B13392206) N (PepN), also known as Alanine (B10760859) Aminopeptidase (EC 3.4.11.2), is a membrane-bound zinc metalloenzyme with broad substrate specificity, though it preferentially cleaves N-terminal neutral amino acids. Its ability to hydrolyze synthetic arylamide substrates is well-documented. In Escherichia coli, PepN is considered a major aminopeptidase, and mutants lacking the pepN gene were identified by their inability to hydrolyze L-alanine β-naphthylamide, indicating PepN is the primary enzyme responsible for this activity. nih.gov

While specific kinetic studies for L-valine β-naphthylamide hydrolysis by PepN are not extensively detailed in the reviewed literature, data for similar substrates provide insight into its catalytic efficiency. For instance, purified human plasma aminopeptidase N hydrolyzes L-alanyl-β-naphthylamide with a Michaelis constant (Kₘ) of 8.7 x 10⁻⁵ mol/L and a catalytic rate constant (kcat) of 303 s⁻¹. karger.com The enzyme's activity is not inhibited by the presence of valine, suggesting the active site can accommodate this amino acid. karger.com However, substrate specificity can be highly distinct among species. An aminopeptidase from Sphingomonas capsulata shows high efficacy for alanine and leucine (B10760876) β-naphthylamides but does not effectively release valine, highlighting that not all enzymes in the PepN family readily process valine residues. semanticscholar.org

Aminopeptidase A (APA) and Aminopeptidase B (APB) exhibit more constrained substrate specificities compared to Aminopeptidase N.

Aminopeptidase A (EC 3.4.11.7) preferentially cleaves N-terminal acidic amino acids, such as glutamate (B1630785) and aspartate. nih.gov Its activity is typically measured using substrates like L-glutamic acid β-naphthylamide. nih.gov While studies on E. coli mutants suggest a role for Peptidase A in processing valine-containing peptides (mutants were resistant to L-valyl-L-leucine amide), direct evidence for the hydrolysis of L-valine β-naphthylamide by Aminopeptidase A is scarce. nih.gov Given its strong preference for acidic residues, its activity towards the neutral valine substrate is expected to be low.

Aminopeptidase B (EC 3.4.11.6) , also known as Arginine Aminopeptidase, is specific for cleaving N-terminal basic residues, primarily arginine and lysine. researchgate.netnih.gov Studies on human placental aminopeptidases confirmed that the enzyme corresponding to Aminopeptidase B showed a strong preference for L-arginine- and L-lysine-β-naphthylamides, with negligible hydrolysis of other amino acid derivatives. nih.gov However, genetic studies in E. coli have implicated Peptidase B in the catabolism of valine-containing peptides, as mutants resistant to L-valyl-glycyl-glycine were found to be deficient in this enzyme. nih.gov This suggests that while L-valine β-naphthylamide is not its preferred substrate, Aminopeptidase B may possess some capacity to hydrolyze it, albeit likely at a much lower rate than its primary substrates.

Valine arylamidase refers to a functional class of enzymes that show specific activity towards N-terminal valine residues linked to an aryl group, such as β-naphthylamine. taylorandfrancis.com This activity has been identified in various microorganisms and is distinct from broader-specificity aminopeptidases. taylorandfrancis.comresearchgate.net The enzyme from Neisseria catarrhalis, for example, demonstrates a clear preference for substrates with large, hydrophobic R groups at the N-terminus, with leucine and valine being effective substrates. asm.org

The specificity of these enzymes is crucial for their function. In soil ecosystems, the activity of arylamidases varies significantly depending on the N-terminal amino acid of the substrate. researchgate.net A study on the arylamidase from N. catarrhalis determined the kinetic parameters for the hydrolysis of L-valine β-naphthylamide, finding a Kₘ of 2.6 x 10⁻⁴ M, indicating a moderate affinity for the substrate. asm.org This specificity makes L-valine β-naphthylamide a useful tool for identifying bacteria that possess this particular enzymatic capability. researchgate.net

Characterization of Peptidases Exhibiting L-Valine β-Naphthylamide Hydrolytic Activity

The ability to hydrolyze L-valine β-naphthylamide is distributed across various biological sources, from prokaryotic microorganisms to mammalian tissues. Characterization of these enzymes involves identifying their origin and quantifying their catalytic efficiency.

Enzymes capable of hydrolyzing L-valine β-naphthylamide are found in a diverse range of organisms and environments. This broad distribution underscores the importance of peptidases in protein and peptide metabolism across different life forms.

| Enzyme Type | Source Organism/Environment | Reference(s) |

| Aminopeptidase N (or similar) | Human (Plasma, Placenta, Kidney), Escherichia coli, Legionella pneumophila, Sphingomonas capsulata | karger.comsemanticscholar.orgnih.govasm.org |

| Aminopeptidase A/B (inferred) | Escherichia coli (from mutant studies) | nih.gov |

| Valine Arylamidase | Neisseria catarrhalis, Nocardia globerula, Sphingobium sp., Soil Microorganisms | taylorandfrancis.comresearchgate.netasm.orgdsmz.de |

The kinetic parameters Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity) quantify an enzyme's affinity for a substrate and its maximum catalytic rate, respectively. While kinetic data for the hydrolysis of L-valine β-naphthylamide by all relevant peptidases are not available, studies on specific arylamidases and analogous substrates for aminopeptidases provide valuable comparative insights.

The arylamidase from Neisseria catarrhalis has been characterized with L-valine β-naphthylamide, yielding a Kₘ of 0.26 mM and a Vₘₐₓ of 0.016 x 10⁻⁷ mol·L⁻¹·min⁻¹. asm.org For comparison, kinetic data for closely related substrates hydrolyzed by other aminopeptidases are presented below. The differences in these values highlight the varying efficiencies and substrate specificities among these enzymes.

| Enzyme | Source | Substrate | Kₘ (mM) | Vₘₐₓ | Reference |

| Arylamidase | Neisseria catarrhalis | L-Valine-βNA | 0.26 | 0.016 (µmol·L⁻¹·min⁻¹) | asm.org |

| Aminopeptidase N | Human Plasma | L-Alanyl-βNA | 0.087 | 85.9 (pmol·min⁻¹·mg⁻¹) | karger.com |

| Aminopeptidase | Sphingomonas capsulata | L-Alanyl-βNA | 6.7 | Not Specified (kcat = 860 min⁻¹) | semanticscholar.org |

| Arylamidase | Neisseria catarrhalis | L-Leucyl-βNA | 0.20 | 0.24 (µmol·L⁻¹·min⁻¹) | asm.org |

pH and Temperature Optima for L-Valine β-Naphthylamide Hydrolysis

The efficiency of enzymatic hydrolysis of L-Valine β-naphthylamide is profoundly dependent on the pH of the reaction medium and the incubation temperature. These parameters directly affect the enzyme's three-dimensional structure and the ionization state of amino acid residues in the active site, which are crucial for substrate binding and catalysis. Optimal conditions vary depending on the specific enzyme and its source.

Detailed Research Findings

Research across various biological systems has identified a range of optimal pH and temperature conditions for the hydrolysis of L-valine-β-naphthylamide and similar substrates by different enzymes.

Aminopeptidases, a major class of enzymes that cleave L-Valine β-naphthylamide, exhibit diverse optimal conditions. For instance, an aminopeptidase from Lactococcus lactis subsp. cremoris AM2 demonstrates maximal activity at a pH of 7.0 and a temperature of 45°C. massey.ac.nz Similarly, a neutral aminopeptidase shows a pH optimum of 7.0. researchgate.net In contrast, an arginine aminopeptidase purified from Lactobacillus sakei functions optimally at a more acidic pH of 5.0 and a temperature of 37°C. nih.gov Human plasma aminopeptidase N has an optimal pH range between 7.0 and 7.5. karger.com

Arylamidases, another group of enzymes active on this substrate, also show varied requirements. Studies on soil arylamidases revealed that the optimal pH for the hydrolysis of various amino acid β-naphthylamides, including those with valine, ranges from 7.0 to 9.0, with most showing peak activity at pH 8.0. researchgate.net An arylamidase from Neisseria catarrhalis has a distinct pH optimum of 7.3 for the hydrolysis of L-alanine-β-naphthylamide. asm.org

Other enzymes, such as those found in complex microbial communities, also contribute to the hydrolysis of L-valine-β-naphthylamide. In dental plaque bacteria, the hydrolysis of valyl-2-naphthylamine was observed in cultures maintained at pH 7.0 and 37°C. soton.ac.uk Furthermore, a leucyl aminopeptidase from the hepatopancreas of Todarodes pacificus has an optimal pH of 7.5 and an optimal temperature of 45°C. researchgate.net

The effect of temperature is equally critical. Generally, enzyme activity increases with temperature up to an optimum, beyond which the enzyme begins to denature, leading to a rapid loss of activity. For instance, the resuscitation-promoting factor B from Rhodococcus sp. displays its highest activity at 40°C. frontiersin.org The leucyl aminopeptidase from T. pacificus is stable up to approximately 50°C. researchgate.net

The tables below summarize the optimal pH and temperature conditions for the hydrolysis of L-Valine β-naphthylamide and related substrates by various enzymes as reported in the literature.

Interactive Data Table: Optimal pH for Enzymatic Hydrolysis

| Enzyme/Source | Substrate | Optimal pH | Reference |

| Aminopeptidase (Lactococcus lactis subsp. cremoris AM2) | Amino-acyl p-nitroanilides | 7.0 | massey.ac.nz |

| Neutral Aminopeptidase | Beta-naphthylamides | 7.0 | researchgate.net |

| Arginine Aminopeptidase (Lactobacillus sakei) | Arg-7-amido-4-methylcoumarin | 5.0 | nih.gov |

| Soil Arylamidase | Amino acid β-naphthylamides | 7.0 - 9.0 | researchgate.net |

| Arylamidase (Neisseria catarrhalis) | L-alanine-β-naphthylamide | 7.3 | asm.org |

| Leucyl Aminopeptidase (Todarodes pacificus) | Leucine p-nitroanilide | 7.5 | researchgate.net |

| Aminopeptidase N (Human Plasma) | L-alanyl-β-naphthylamide | 7.0 - 7.5 | karger.com |

| Dental Plaque Bacteria Enzymes | Valyl-2-naphthylamine | 7.0 | soton.ac.uk |

Interactive Data Table: Optimal Temperature for Enzymatic Hydrolysis

| Enzyme/Source | Substrate | Optimal Temperature (°C) | Reference |

| Aminopeptidase (Lactococcus lactis subsp. cremoris AM2) | Amino-acyl p-nitroanilides | 45 | massey.ac.nz |

| Arginine Aminopeptidase (Lactobacillus sakei) | Arg-7-amido-4-methylcoumarin | 37 | nih.gov |

| Leucyl Aminopeptidase (Todarodes pacificus) | Leucine p-nitroanilide | 45 | researchgate.net |

| Dental Plaque Bacteria Enzymes | Valyl-2-naphthylamine | 37 | soton.ac.uk |

| Resuscitation-promoting factor B (Rhodococcus sp.) | 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitoside | 40 | frontiersin.org |

Methodological Frameworks Utilizing L Valine β Naphthylamide

Spectrophotometric and Fluorometric Assay Development for Peptidase Activity

The enzymatic hydrolysis of the colorless and non-fluorescent L-Valine β-naphthylamide yields L-valine and β-naphthylamine. The latter product is the key to both spectrophotometric and fluorometric detection methods, allowing for the sensitive quantification of enzyme kinetics.

The release of β-naphthylamine is directly proportional to the peptidase activity under appropriate assay conditions. This product can be quantified using two primary methods:

Fluorometric Detection: β-Naphthylamine is an intrinsically fluorescent molecule. The increase in fluorescence over time can be monitored to determine the rate of the enzymatic reaction. The optimal excitation wavelength for β-naphthylamine is approximately 330-340 nm, with an emission maximum around 415-420 nm. This method offers high sensitivity, allowing for the detection of low levels of peptidase activity.

Spectrophotometric Detection: While β-naphthylamine itself can be detected in the UV range, its direct spectrophotometric measurement is often less sensitive and prone to interference from other components in the assay mixture that absorb in the same region. A more common and robust spectrophotometric approach involves a secondary chemical reaction where the released β-naphthylamine is coupled with a chromogenic agent to produce a intensely colored azo dye. The absorbance of this dye is then measured in the visible range, typically between 500 and 580 nm, depending on the specific coupling agent used.

| Detection Method | Principle | Typical Wavelengths | Key Advantage |

|---|---|---|---|

| Fluorometry | Measures the intrinsic fluorescence of the released β-naphthylamine. | Excitation: 330-340 nm Emission: 415-420 nm | High sensitivity |

| Spectrophotometry (via coupling) | Measures the absorbance of a colored azo dye formed by reacting β-naphthylamine with a coupling agent. | 500-580 nm (Visible range) | Convenience and wide availability of spectrophotometers |

To enhance the spectrophotometric detection of peptidase activity, chromogenic coupling agents are employed. These are typically diazonium salts that react with the primary aromatic amine group of the released β-naphthylamine in a diazo coupling reaction. This reaction forms a stable and intensely colored azo compound.

A widely used coupling agent in this context is Fast Garnet GBC salt (o-aminoazotoluene diazonium salt). omicsonline.org The reaction mechanism involves the electrophilic substitution of the diazonium salt onto the activated aromatic ring of β-naphthylamine, resulting in the formation of a red-colored azo dye. omicsonline.org The intensity of the color, which is measured spectrophotometrically, is directly proportional to the amount of β-naphthylamine released and, consequently, to the peptidase activity. The final colored product is stable, allowing for reliable endpoint or kinetic measurements.

To ensure accurate and reproducible measurements of peptidase activity using L-Valine β-naphthylamide, it is crucial to optimize several assay parameters. These parameters can significantly influence the rate of the enzymatic reaction.

pH: Peptidases, like all enzymes, have an optimal pH at which their activity is maximal. The pH of the assay buffer should be varied to determine the optimal pH for the specific peptidase being studied. For many aminopeptidases, this optimum lies in the neutral to slightly alkaline range (pH 7.0-8.5).

Temperature: Enzyme activity generally increases with temperature up to an optimum, after which the enzyme begins to denature and lose activity. The optimal temperature for the assay should be determined by incubating the reaction at various temperatures. A common temperature for peptidase assays is 37°C.

Substrate Concentration: The rate of an enzymatic reaction is dependent on the substrate concentration, as described by Michaelis-Menten kinetics. To ensure the reaction rate is proportional to the enzyme concentration, the concentration of L-Valine β-naphthylamide should be saturating (typically 5-10 times the Michaelis constant, Km). The Km for L-Valine β-naphthylamide with a particular peptidase can be determined by measuring the initial reaction velocity at various substrate concentrations.

| Parameter | Typical Range Tested | Effect on Activity | Example Optimum |

|---|---|---|---|

| pH | 5.0 - 9.0 | Bell-shaped curve with a distinct optimum | 7.5 |

| Temperature (°C) | 25 - 60 | Increases to an optimum, then decreases sharply | 40 |

| Substrate Concentration (mM) | 0.1 - 2.0 | Follows Michaelis-Menten kinetics, saturating at higher concentrations | 1.5 |

Integration of L-Valine β-Naphthylamide in Enzyme Purification Strategies

L-Valine β-naphthylamide is an indispensable tool for the purification of peptidases. Its ability to provide a rapid and quantifiable measure of enzyme activity allows researchers to track the target enzyme throughout the various stages of a purification protocol.

During the purification of a peptidase from a complex mixture such as a cell lysate or tissue homogenate, techniques like column chromatography are employed to separate proteins based on their physical and chemical properties (e.g., size, charge, affinity). Numerous fractions are collected from the chromatography column, and each fraction must be assayed for the presence of the target enzyme.

The use of L-Valine β-naphthylamide provides a straightforward method for this purpose. A small aliquot from each fraction is incubated with the substrate under optimized assay conditions. The fractions that exhibit the highest rate of β-naphthylamine release are those that contain the highest concentration of the active peptidase. By plotting the enzyme activity versus the fraction number, an elution profile is generated, which clearly identifies the fractions to be pooled for the subsequent purification step. This approach has been successfully used in the purification of aminopeptidases from sources such as chicken intestine, where different amino acid naphthylamides were used to screen fractions from ion-exchange chromatography.

Similarly, after separation of protein mixtures by native polyacrylamide gel electrophoresis (PAGE), the gel can be sliced, and the proteins from each slice can be eluted and assayed with L-Valine β-naphthylamide to determine the electrophoretic mobility of the active enzyme.

A powerful technique for identifying the specific protein band corresponding to a peptidase after electrophoretic separation is activity staining, also known as zymography. For this, a native PAGE is run, which separates proteins based on their size and charge while preserving their enzymatic activity.

Following electrophoresis, the gel is incubated in a solution containing L-Valine β-naphthylamide and a chromogenic coupling agent, such as Fast Garnet GBC salt. In the regions of the gel where the active peptidase is located, the substrate is hydrolyzed, releasing β-naphthylamine. The β-naphthylamine immediately reacts with the diazonium salt present in the incubation solution to form an insoluble, colored precipitate. This results in the appearance of a distinct colored band (typically red or brown) directly at the position of the enzyme in the gel. researchgate.net This method allows for the direct visualization and localization of the active peptidase, distinguishing it from other inactive proteins in the sample.

Interrogating Enzyme Inhibition and Modulation Using L Valine β Naphthylamide

Elucidation of Inhibitory Mechanisms against L-Valine β-Naphthylamide Hydrolysis

The study of how different inhibitors affect the rate of L-Valine β-naphthylamide hydrolysis allows for the detailed characterization of enzyme-inhibitor interactions. This is fundamental to understanding enzyme mechanisms and for the development of specific enzyme-targeted drugs.

Kinetic Characterization of Competitive, Non-competitive, and Uncompetitive Inhibition

Enzyme inhibitors can be classified into distinct types based on how they interact with the enzyme and the enzyme-substrate complex. The primary reversible inhibition mechanisms—competitive, non-competitive, and uncompetitive—can be distinguished by analyzing the enzyme's kinetic behavior in the presence of the inhibitor, often visualized using Lineweaver-Burk (double-reciprocal) plots. sci-hub.se

Competitive Inhibition : In this mechanism, the inhibitor molecule competes directly with the substrate (L-Valine β-naphthylamide) for binding to the enzyme's active site. sci-hub.se The inhibitor can only bind to the free enzyme, not the enzyme-substrate (ES) complex. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme for the substrate but does not affect the maximum velocity (Vmax). sci-hub.se On a Lineweaver-Burk plot, this is observed as a family of lines with different slopes that intersect at the same point on the y-axis. sci-hub.se An example includes the inhibition of dipeptidyl peptidase III (DPP III) by tynorphin, which acts as a competitive inhibitor against the hydrolysis of substrates like Arg-Arg-2-naphthylamide. nih.gov

Non-competitive Inhibition : A non-competitive inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at a site distinct from the active site (an allosteric site). sci-hub.seresearchgate.net This binding reduces the catalytic efficiency of the enzyme but does not affect substrate binding. Consequently, non-competitive inhibition lowers the apparent Vmax but does not change the Km. sci-hub.se In some analyses, it's recognized that the inhibitor's affinity for the free enzyme (Ki) and the enzyme-substrate complex (Kii) may not be equal. researchgate.net

Uncompetitive Inhibition : This form of inhibition occurs when the inhibitor binds exclusively to the enzyme-substrate complex, preventing the conversion of the substrate to product. sci-hub.se Uncompetitive inhibition is more effective at higher substrate concentrations. This mechanism leads to a decrease in both the apparent Vmax and the apparent Km. On a Lineweaver-Burk plot, this results in a series of parallel lines for different inhibitor concentrations. sci-hub.se

Determination of Inhibition Constants (Ki)

The inhibition constant (Ki) is a quantitative measure of an inhibitor's potency; it represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor. sigmaaldrich.com The Ki is a constant for a specific inhibitor and enzyme under defined conditions. sigmaaldrich.com

Ki can be calculated from the IC50 value (the concentration of an inhibitor that produces 50% inhibition of enzyme activity) using the Cheng-Prusoff equation. For a competitive inhibitor, the relationship is:

Ki = IC50 / (1 + [S]/Km)

where [S] is the substrate concentration and Km is the Michaelis constant of the substrate. sigmaaldrich.com

For non-competitive and uncompetitive inhibitors, the relationship between Ki and IC50 is different. Determining these constants typically involves measuring reaction rates over a range of substrate and inhibitor concentrations and fitting the data to the appropriate kinetic equations. researchgate.net

Table 1: Examples of Inhibition Constants (Ki) for Peptidase Inhibitors This table provides examples of inhibitors for peptidases that utilize naphthylamide or similar substrates, illustrating the range of determined Ki values.

| Inhibitor | Enzyme | Substrate Used in Assay | Ki Value | Inhibition Type | Source(s) |

|---|---|---|---|---|---|

| Tynorphin | Dipeptidyl Peptidase III (DPP III) | Arg-Arg-2-naphthylamide | 7.5 x 10⁻⁸ M | Competitive | nih.gov |

| Valine pyrrolidide | Dipeptidyl Peptidase IV (DPP-IV) | Not Specified | 0.64 ± 0.01 µM | Competitive | nih.gov |

| Valine pyrrolidide | Dipeptidyl Peptidase 8 (DPP-8) | Not Specified | 0.63 ± 0.02 µM | Competitive | nih.gov |

| Valine pyrrolidide | Dipeptidyl Peptidase 9 (DPP-9) | Not Specified | 0.78 ± 0.06 µM | Competitive | nih.gov |

Identification and Characterization of Specific Peptidase Modulators

Using L-Valine β-naphthylamide and structurally related chromogenic or fluorogenic substrates, researchers have identified and characterized numerous molecules that modulate peptidase activity. These modulators can be inhibitors or activators, originating from both natural and synthetic sources.

For instance, dipeptidyl peptidase IV (DPP-IV) is a well-studied serine protease that cleaves X-proline dipeptides from the N-terminus of polypeptides. nih.govd-nb.info The microbial peptides diprotin A (Ile-Pro-Ile) and diprotin B (Val-Pro-Leu) are known competitive substrates that are hydrolyzed slowly, effectively acting as inhibitors. nih.gov A more potent and well-characterized inhibitor is valine pyrrolidide, which has been shown to inhibit DPP-IV, DPP-8, and DPP-9 with very similar Ki values, indicating it is not selective among these three peptidases. nih.gov

Tynorphin, a peptide with the sequence Val-Val-Tyr-Pro-Trp, was identified as a potent competitive inhibitor of DPP III, an enzyme implicated in pain regulation. nih.gov Studies on human senile cataractous lenses have identified proteases that hydrolyze substrates like leucine (B10760876) β-naphthylamide, and these enzymes are inhibited by compounds such as di-isopropyl phosphorofluoridate and phenylmethanesulphonyl fluoride. core.ac.uk

Impact of Metal Ions and Other Chemical Reagents on L-Valine β-Naphthylamide Hydrolysis

The activity of peptidases that hydrolyze L-Valine β-naphthylamide is often significantly influenced by the presence of metal ions and other chemical reagents like chelating agents. Metal ions can act as essential cofactors for metalloproteases or as inhibitors for other types of peptidases. nih.gov

Many aminopeptidases are zinc metalloenzymes, where a Zn²⁺ ion is crucial for catalytic activity. nih.gov The removal of this ion by chelating agents such as EDTA or o-phenanthroline typically results in strong inhibition of the enzyme. researchgate.net For example, endopeptidases from a marine Pseudomonas species were identified as metalloenzymes because they were inhibited by EDTA, with activity being restorable by the addition of Ca²⁺ and Zn²⁺. lehigh.edu Similarly, an aminopeptidase (B13392206) from tuna was strongly inhibited by metal chelators and heavy metal ions like Hg²⁺, Cd²⁺, and Cu²⁺. researchgate.net

Conversely, the addition of certain divalent cations can enhance or restore enzymatic activity. The protease activity of human senile cataractous lenses, which was lost after purification, could be restored by the addition of bivalent metal ions. core.ac.uk In another study, the activity of a leucyl aminopeptidase was slightly enhanced by Fe²⁺, Zn²⁺, Mn²⁺, and Mg²⁺. researchgate.net However, the effect of a metal ion can be complex; for example, Zn²⁺ can act as an activator at low concentrations but becomes inhibitory at higher concentrations for some enzymes. nih.gov

Table 2: Effects of Metal Ions and Chemical Reagents on Peptidase Activity This table summarizes the observed effects of various chemical compounds on peptidases that hydrolyze β-naphthylamide or similar substrates.

| Enzyme Source / Type | Modulator | Effect on Activity | Source(s) |

|---|---|---|---|

| Human senile cataractous lens protease | Di-isopropyl phosphorofluoridate | Inhibition | core.ac.uk |

| Human senile cataractous lens protease | Phenylmethanesulphonyl fluoride | Inhibition | core.ac.uk |

| Human senile cataractous lens protease | Bivalent metal ions (unspecified) | Activation/Restoration | core.ac.uk |

| Human placenta dipeptidyl peptidase IV | Zn²⁺ (1 mM) | Complete Inhibition | d-nb.info |

| Human placenta dipeptidyl peptidase IV | Heavy metals (unspecified) | Inhibition | d-nb.info |

| Marine Pseudomonas endopeptidases | Disodium-EDTA | Inhibition | lehigh.edu |

| Marine Pseudomonas endopeptidases | Ca²⁺, Zn²⁺ | Reactivation after EDTA inhibition | lehigh.edu |

| Tuna pyloric caeca aminopeptidase | EDTA, o-phenanthroline | Strong Inhibition | researchgate.net |

| Tuna pyloric caeca aminopeptidase | Hg²⁺, Cd²⁺, Cu²⁺ | Strong Inhibition | researchgate.net |

| Todarodes pacificus leucyl aminopeptidase | Fe²⁺, Zn²⁺, Mn²⁺, Mg²⁺ | Slight Enhancement | researchgate.net |

| Todarodes pacificus leucyl aminopeptidase | Cu²⁺, Hg²⁺ | Inhibition | researchgate.net |

| Todarodes pacificus leucyl aminopeptidase | EDTA, 1,10-phenanthroline | Inhibition | researchgate.net |

| Calnuc (a serine protease) | Ca²⁺ (1 mM) | Activation | nih.gov |

Biological Relevance and Physiological Contexts of L Valine β Naphthylamide Hydrolysis

Microbial Peptidase Systems Utilizing L-Valine β-Naphthylamide

In the microbial world, peptidases are essential for nutrition, allowing bacteria to break down external proteins into smaller peptides and amino acids that can be imported and utilized for growth. The hydrolysis of L-Valine β-naphthylamide is a marker for certain types of these enzymatic activities.

Bacteroides splanchnicus, a member of the human gut microbiota, is known to produce a variety of proteolytic enzymes. Studies have shown that this species constitutively produces several protein and peptide hydrolyzing enzymes. nih.gov Among the most active is an arylamidase that specifically hydrolyzes dipeptidyl chromogenic substrates like glycylprolyl-p-nitroanilide (GPRPNA) and valylalanine-p-nitroanilide (VAPNA). nih.gov However, direct studies on the hydrolysis of L-valyl-β-naphthylamide by Bacteroides splanchnicus are not extensively detailed in the available research. One study noted that no activity was detected against valine p-nitroanilides, a similar substrate. nih.gov In contrast, the closely related species Odoribacter splanchnicus (formerly classified as Bacteroides splanchnicus) has been shown to possess alanine (B10760859) arylamidase activity. dsmz.de While the broader Bacteroides genus, prevalent in the human gut, exhibits significant dipeptidyl peptidase activity, the specific contribution of B. splanchnicus to L-Valine β-naphthylamide hydrolysis requires further targeted investigation. umich.edubiorxiv.org

Escherichia coli possesses a suite of peptidases with overlapping specificities that are crucial for its survival. Aminopeptidase (B13392206) N (PepN), Aminopeptidase A (PepA), and Aminopeptidase B (PepB) are three of the primary broad-range aminopeptidases in this bacterium. nih.gov

Aminopeptidase N (PepN): Research has identified PepN as the major aminopeptidase in E. coli. sigmaaldrich.com Mutants lacking the pepN gene show a significant reduction in the hydrolysis of a wide array of exopeptidase substrates. sigmaaldrich.comwikipedia.org Specifically, mutants of E. coli lacking peptidase N were identified by their inability to hydrolyze L-alanine β-naphthylamide, a structurally similar substrate to L-Valine β-naphthylamide. tandfonline.com This suggests that PepN is likely the primary enzyme responsible for the hydrolysis of L-Valine β-naphthylamide in E. coli. sigmaaldrich.com

The collective action of these peptidases ensures the efficient breakdown of peptides, with PepN playing the lead role in the hydrolysis of substrates like L-Valine β-naphthylamide.

The ability to hydrolyze L-Valine β-naphthylamide, indicating valine arylamidase activity, is widespread among various microorganisms. This enzymatic capability is not restricted to gut bacteria and has been identified in diverse environments.

For instance, studies on dental plaque bacteria have shown that under certain growth conditions, there is an increased rate of hydrolysis of valyl-2-naphthylamine by cell pellets. pnas.orgoaepublish.com Similarly, in marine labyrinthulids, valine arylamidase was one of three enzymes found at high levels of activity. nih.gov Lactic acid bacteria (LAB) isolated from duck excreta also demonstrated strong valine arylamidase activity. biorxiv.org Furthermore, bacteria isolated from marine beach sediments have been shown to synthesize hydrolytic enzymes, with valine arylamidase activity being one of the measured parameters. pubiome.org This widespread activity underscores the importance of valine-cleaving peptidases in the metabolism of diverse bacterial species.

| Microorganism/Environment | Enzyme Activity Detected | Substrate Used | Reference(s) |

| Dental Plaque Bacteria | Increased hydrolysis under glucose omission | valyl-2-naphthylamine | pnas.orgoaepublish.com |

| Marine Labyrinthulids | High level of enzyme activity | L-valyl-2-naphthylamide | nih.gov |

| Lactic Acid Bacteria (from duck excreta) | Strong aminopeptidase activity | L-valyl-2-naphthylamide | biorxiv.org |

| Marine Beach Sediment Bacteria | Constitutive enzyme activity | L-valyl-2-naphthylamide | pubiome.org |

Mammalian Peptidase Activities and L-Valine β-Naphthylamide Hydrolysis

In mammals, aminopeptidases are integral to numerous physiological processes, including protein turnover, peptide hormone regulation, and antigen presentation. The hydrolysis of L-Valine β-naphthylamide has been used as a probe to study these enzymatic activities in various tissues.

The mammalian brain contains a complex array of peptidases that are critical for the processing and degradation of neuropeptides, thereby terminating their signals. sigmaaldrich.com Several aminopeptidases that could potentially hydrolyze L-Valine β-naphthylamide are present in nervous system tissues.

Aminopeptidase N (APN): Also known as CD13, APN is widely expressed on the cell surfaces of tissues including the nervous system. pnas.org It preferentially cleaves neutral amino acids from the N-terminus of peptides and is involved in the degradation of neuropeptides like enkephalins. tandfonline.compnas.org

Neuron-specific Aminopeptidase (NAP-2): A novel aminopeptidase, NAP-2, has been identified exclusively in the rat central nervous system. This enzyme is capable of splitting β-naphthylamides of amino acids with aliphatic side chains, which includes valine. nih.gov

Other Peptidases: While various peptidases like dipeptidyl-aminopeptidase III and cathepsin B have been studied in the brain, their primary substrates are different from L-Valine β-naphthylamide. dsmz.deias.ac.in However, the broad specificity of some of these enzymes means a potential for low-level hydrolysis cannot be entirely ruled out.

The presence of these enzymes highlights the brain's capacity to process peptides with N-terminal valine, a process that can be monitored using L-Valine β-naphthylamide.

| Enzyme/Peptidase Activity | Location/Tissue | Substrate Specificity Notes | Reference(s) |

| Aminopeptidase N (APN/CD13) | Nervous System | Preferentially cleaves neutral amino acids. | tandfonline.compnas.org |

| Neuron-specific Aminopeptidase (NAP-2) | Rat Central Nervous System | Splits β-naphthylamides of aliphatic amino acids. | nih.gov |

Aminopeptidase activity is also significant in the reproductive system, where it is involved in processes such as tissue remodeling and fertilization. Histochemical studies have utilized L-Valine β-naphthylamide to localize specific enzymatic activities.

In one study, enzymes capable of cleaving N-L-valyl-2-naphthylamide were histochemically localized in the testis of the guinea-pig. nih.gov Another study focusing on male reproductive tissues of different mammals identified various aminopeptidases. For example, in the prepubertal testis, an aminopeptidase designated as "Enzyme I" showed a preference for hydrolyzing methionyl-β-NA, followed by valyl-, isoleucyl-, leucyl-, phenylalanyl- and alanyl-β-NA. dcu.ie Furthermore, research into dipeptidyl peptidases (DPP) 8 and 9 in male reproductive tissues has provided insight into the complex roles of various peptidases in this system. dcu.ie Aminopeptidase A has also been analyzed in the reproductive organs of several mammals, though its primary substrates are glutamyl- and aspartyl-beta-naphthylamides. ias.ac.in These findings demonstrate the presence and differential distribution of peptidases that can hydrolyze L-Valine β-naphthylamide within mammalian reproductive tissues, suggesting specific roles in reproductive physiology.

Enzymatic Profiles in Digestive System Components

Aminopeptidase activity, including the hydrolysis of L-valine-β-naphthylamide, is a crucial component of protein digestion and absorption in the digestive system. These enzymes are found in various parts of the gastrointestinal tract, where they participate in the final breakdown of dietary proteins into absorbable amino acids.

Research has demonstrated the presence of enzymes capable of hydrolyzing aminoacyl-β-naphthylamides in extracts of the human small intestine, pancreas, and liver. nih.gov While showing slight variations in their biochemical properties, these enzymes share the fundamental role of protein processing. nih.gov In studies of chicken intestines, various aminopeptidase activities have been identified, with the ability to hydrolyze a range of amino acid β-naphthylamide substrates, including L-valine-β-naphthylamide. scienceasia.org These enzymes are distributed across different subcellular fractions of the intestinal tissue, highlighting their integral role in digestive processes. scienceasia.org

The enzymatic hydrolysis of protein is a key process in enhancing the nutritional value of food sources. For instance, the enzymatic treatment of chicken bones and walnut protein has been optimized to produce protein hydrolysates with improved properties. frontiersin.orgmdpi.com Similarly, studies on Nile tilapia have shown the importance of digestive enzyme activity, including aminopeptidases, for nutrient utilization from different dietary protein sources. embrapa.br

The table below summarizes the activity of L-valine-β-naphthylamide hydrolyzing enzymes in different components of the digestive system from various species.

| Species | Digestive System Component | Enzyme Type | Substrate Specificity Includes | Reference |

| Human | Small Intestine, Pancreas, Liver | Aminopeptidase | L-leucyl-β-naphthylamide, L-alanyl-β-naphthylamide | nih.gov |

| Chicken | Intestine | Aminopeptidase | L-valyl-β-naphthylamide and other aminoacyl-β-naphthylamides | scienceasia.org |

| Nile Tilapia | Intestine | Aminopeptidase | Arginine-β-naphthylamide | embrapa.br |

Occurrence in Other Mammalian Tissues and Fluids

Beyond the digestive system, enzymes that hydrolyze L-valine-β-naphthylamide are present in various other mammalian tissues and fluids, indicating their involvement in a wide array of physiological functions beyond simple digestion.

Studies have identified aminoacyl-β-naphthylamide hydrolase activity in human kidney and liver extracts. nih.gov The enzymes from these tissues exhibit slight differences in their chromatographic behavior, suggesting the existence of tissue-specific isozymes. nih.gov In the endocrine pancreas of obese-hyperglycemic mice, the level of L-leucyl-β-naphthylamide-splitting enzyme activity was found to be comparable to that in the liver and significantly higher than in the exocrine pancreas, suggesting a high capacity for protein catabolism within the pancreatic islets. nih.gov

Furthermore, aminopeptidase activity has been detected in human skin fibroblasts, where a neutral pH hydrolase activity towards glycine-phenylalanine-β-naphthylamide was observed. The presence of these enzymes in such diverse tissues points to their fundamental role in cellular protein maintenance.

The following table provides an overview of the occurrence of L-valine-β-naphthylamide hydrolyzing enzymes in various mammalian tissues and fluids.

| Mammalian Species | Tissue/Fluid | Enzyme Activity | Significance | Reference |

| Human | Kidney, Liver | Aminopeacyl-β-naphthylamide hydrolase | Protein turnover and metabolism | nih.gov |

| Mouse | Endocrine Pancreas | L-leucyl-β-naphthylamide-splitting enzymes | High capacity for protein catabolism | nih.gov |

| Human | Skin Fibroblasts | Neutral pH hydrolase | Cellular protein maintenance |

In Vitro Studies on Cellular Processes Mediated by L-Valine β-Naphthylamide-Hydrolyzing Enzymes

In vitro studies using L-valine-β-naphthylamide as a substrate have provided valuable insights into the roles of the corresponding hydrolyzing enzymes in fundamental cellular processes, particularly protein catabolism and cellular stress responses.

Insights into Protein Catabolism and Turnover

The hydrolysis of substrates like L-valine-β-naphthylamide is indicative of aminopeptidase activity, which is a key component of protein catabolism and turnover. These enzymes are responsible for the stepwise removal of amino acids from the N-terminus of proteins, a critical process for recycling amino acids and removing damaged or unnecessary proteins.

Research on the endocrine pancreas of mice has revealed a high capacity for protein catabolism, as evidenced by significant L-leucyl-β-naphthylamide-splitting enzyme activity. nih.gov This suggests that even highly specialized cells, like those producing specific protein hormones, maintain robust machinery for protein degradation. nih.gov The presence of distinct LNA-splitting enzymes in pancreatic islets further underscores the complexity and importance of this process. nih.gov

In human tissues such as the liver, kidney, pancreas, and small intestine, the partial purification of aminoacyl-β-naphthylamide hydrolases has allowed for the characterization of their kinetic properties. nih.gov The determination of Michaelis constants (Km) for the hydrolysis of substrates like L-leucyl- and L-alanyl-β-naphthylamide provides quantitative data on the efficiency of these enzymes in protein breakdown. nih.gov

The table below presents findings from in vitro studies that shed light on the role of L-valine-β-naphthylamide-hydrolyzing enzymes in protein catabolism.

| Study System | Key Findings | Implication for Protein Catabolism | Reference |

| Obese-hyperglycemic mice endocrine pancreas | High levels of L-leucyl-β-naphthylamide-splitting enzyme activity, comparable to the liver. | Indicates a high capacity for protein degradation and turnover in specialized tissues. | nih.gov |

| Human liver, kidney, pancreas, small intestine extracts | Partial purification and kinetic characterization of aminoacyl-β-naphthylamide hydrolases. | Provides a quantitative understanding of the efficiency of these enzymes in protein breakdown. | nih.gov |

Modulation of Cellular Stress Responses

Enzymes that hydrolyze L-valine-β-naphthylamide are also implicated in cellular responses to stress. The proper functioning of protein degradation pathways is essential for removing damaged proteins that can accumulate under stressful conditions and lead to cellular dysfunction.

While direct studies on L-valine-β-naphthylamide hydrolysis and cellular stress are specific, the broader context of aminopeptidase function in stress responses is well-established. For instance, in Escherichia coli, the aminopeptidase PepN, which can hydrolyze L-alanine-β-naphthylamide, plays a role during sodium-salicylate-induced stress. medchemexpress.com

In the context of oxidative stress, the amino acid valine itself has been shown to have protective effects. Studies have demonstrated that valine can improve mitochondrial function and protect against oxidative stress by upregulating genes involved in mitochondrial biogenesis and dynamics. nih.gov While this is not a direct study of L-valine-β-naphthylamide hydrolysis, it highlights the importance of valine metabolism, which is linked to the activity of aminopeptidases, in mitigating cellular stress. High concentrations of L-valine have been associated with increased oxidative stress in some contexts, suggesting a complex relationship. nih.gov

The following table summarizes research related to the modulation of cellular stress by enzymes that hydrolyze substrates similar to L-valine-β-naphthylamide and the role of valine itself.

| Organism/System | Stressor | Key Findings | Relevance to Cellular Stress Response | Reference |

| Escherichia coli | Sodium salicylate | PepN aminopeptidase is involved in the stress response. | Demonstrates the role of aminopeptidases in bacterial stress management. | medchemexpress.com |

| In vitro (C2C12 cells) | Hydrogen peroxide (oxidative stress) | Valine treatment restored mitochondrial function and ATP production. | Highlights the protective role of valine metabolism against oxidative damage. | nih.gov |

Comparative Enzymatic Substrate Specificity Studies Involving L Valine β Naphthylamide

Relative Hydrolysis Rates of L-Valine β-Naphthylamide versus Other Aminoacyl-β-naphthylamides

The rate at which an enzyme cleaves the amide bond of an aminoacyl-β-naphthylamide is highly dependent on the identity of the N-terminal amino acid residue. This is because the enzyme's S1 binding pocket, which accommodates this residue, exhibits distinct preferences for the size, charge, and hydrophobicity of the amino acid side chain. Studies across various aminopeptidases reveal a wide spectrum of specificities.

For instance, a novel aminopeptidase (B13392206) purified from bovine brain shows the highest hydrolytic efficiency towards Leucyl-β-naphthylamide (Leu-βNA). researchgate.net Its activity decreases with other substrates in the order of Met-βNA, Arg-βNA, Lys-βNA, Ala-βNA, Tyr-βNA, and Phe-βNA. researchgate.net In another example, the leucine (B10760876) aminopeptidase found in the eggs of the soybean cyst nematode also hydrolyzes Leucine-β-naphthylamide most readily, while L-valine-β-naphthylamide is cleaved at the lowest rate among the tested substrates. flvc.org

The specificity can also be modulated by cofactors. The aminopeptidase from Streptomyces griseus demonstrates a particular order of specificity toward L-amino acid-β-naphthylamides (Arg > Met > Trp > Lys > Leu). researchgate.net However, upon activation with cobalt ions (Co²⁺), this preference shifts significantly to Lys > Arg > Met > Trp > Leu, illustrating how metal ion binding can alter the conformation of the active site and its interaction with the substrate. researchgate.net

| Aminoacyl-β-Naphthylamide Substrate | Relative Hydrolysis Rate by Bovine Brain Aminopeptidase researchgate.net | Relative Hydrolysis Rate by S. griseus Aminopeptidase (Native) researchgate.net | Relative Hydrolysis Rate by S. griseus Aminopeptidase (Co²⁺ Activated) researchgate.net |

|---|---|---|---|

| L-Leucyl-β-naphthylamide | Highest | 5th | 5th |

| L-Methionyl-β-naphthylamide | 2nd | 2nd | 3rd |

| L-Arginyl-β-naphthylamide | 3rd | 1st | 2nd |

| L-Lysyl-β-naphthylamide | 4th | 4th | 1st |

| L-Alanyl-β-naphthylamide | 5th | Not Reported | Not Reported |

| L-Tyrosyl-β-naphthylamide | 6th | Not Reported | Not Reported |

| L-Phenylalanyl-β-naphthylamide | 7th | Not Reported | Not Reported |

| L-Tryptophyl-β-naphthylamide | Not Reported | 3rd | 4th |

| L-Valyl-β-naphthylamide | Not Reported | Not Reported | Not Reported |

Comparative Analysis with Chromogenic p-Nitroanilide and Fluorogenic Methylcoumarin Substrates

To characterize enzyme activity, scientists employ various types of synthetic substrates, each with distinct detection methods and sensitivities. Besides β-naphthylamides, the most common classes are chromogenic p-nitroanilides (pNA) and fluorogenic 7-amido-4-methylcoumarin (AMC) derivatives.

p-Nitroanilide (pNA) Substrates: These are chromogenic substrates. Enzymatic cleavage releases p-nitroaniline, a yellow-colored compound that can be quantified by measuring the increase in absorbance, typically around 405 nm. acs.org While convenient, pNA substrates are generally less sensitive than their fluorogenic counterparts. nih.gov

β-Naphthylamide (βNA) Substrates: These are fluorogenic substrates. Hydrolysis releases β-naphthylamine, a fluorescent molecule. This allows for more sensitive detection of enzyme activity compared to chromogenic assays.

Methylcoumarin (AMC) Substrates: These are also fluorogenic and are among the most sensitive substrates available for peptidase assays. nih.govresearchgate.net Cleavage releases 7-amino-4-methylcoumarin, a highly fluorescent compound, enabling the detection of very low levels of enzyme activity. nih.govasm.org

A comparative study on peptidases from meat-spoiling microorganisms found that the fluorogenic substrates Ala-AMC and Leu-AMC were more sensitive than the chromogenic substrate Ala-pNA for detecting enzymatic activity. nih.govresearchgate.net Similarly, a cold-active aminopeptidase (ColAP) from a marine psychrophile showed the highest levels of activity with methylcoumarin substrates containing alanine (B10760859) and arginine, while also demonstrating measurable activity with a p-nitroanilide substrate. asm.org The choice of substrate often involves a trade-off between the required sensitivity, the specific enzyme being studied, and the available detection equipment.

| Substrate Class | Leaving Group | Detection Method | General Sensitivity | Example Substrate |

|---|---|---|---|---|

| p-Nitroanilide (pNA) | p-Nitroaniline | Colorimetric (Absorbance) | Moderate | L-Alanine-p-nitroanilide nih.gov |

| β-Naphthylamide (βNA) | β-Naphthylamine | Fluorometric (Fluorescence) | High | L-Valine-β-naphthylamide |

| Methylcoumarin (AMC) | 7-Amino-4-methylcoumarin | Fluorometric (Fluorescence) | Very High | L-Leucine-7-amido-4-methylcoumarin nih.govasm.org |

Design and Evaluation of Peptide Analogs as Substrates for Specificity Mapping

While single aminoacyl derivatives like L-Valine β-naphthylamide are excellent for probing an enzyme's S1 pocket, the specificity of many peptidases is also determined by interactions with amino acids further along the peptide chain (at positions P2, P3, P1', P2', etc.). To map these extended substrate-binding sites, researchers design and evaluate peptide analogs.

This approach often involves the synthesis of a substrate library. stanford.edu For instance, a library of fluorogenic substrates containing a wide array of natural and unnatural amino acids can be used to generate a detailed "fingerprint" of an enzyme's specificity. stanford.eduplos.org Such studies have been instrumental in characterizing the substrate preferences of malarial aminopeptidases, revealing that PfM1AAP has a very broad tolerance, while PfM17LAP prefers bulky, hydrophobic amino acids. plos.org

The design of peptide analogs can also be guided by structural data. By combining global substrate profiling with X-ray crystallography, researchers were able to elucidate the key features of the aminopeptidase N (APN) active site required for substrate recognition. nih.gov This knowledge enabled the rational design of a selective peptide inhibitor with therapeutic potential. nih.gov

Furthermore, di- and tri-peptide substrates are crucial for characterizing enzymes like dipeptidyl peptidases (DPPs), which cleave two amino acids from the N-terminus. Recombinant DPP-8 and DPP-9, for example, were characterized using a panel of pNA substrate analogs including Gly-Pro-pNA, Ala-Pro-pNA, and Val-Ala-pNA to determine their specific kinetic properties. nih.gov These studies reveal that an enzyme's activity is not solely dependent on the first amino acid but is a composite of interactions along the peptide backbone, a principle fundamental to its biological function and for the development of targeted diagnostics and therapeutics.

Emerging Research Avenues and Future Prospects for L Valine β Naphthylamide

Rational Design and Synthesis of Advanced L-Valine β-Naphthylamide Probes

The development of advanced probes derived from L-Valine β-naphthylamide is a burgeoning area of research, aimed at improving sensitivity, specificity, and providing real-time kinetic data. The rational design of these probes involves a deep understanding of enzyme-substrate interactions and the principles of fluorescence chemistry.

A key strategy in the design of next-generation probes is the modification of the β-naphthylamine fluorophore. While β-naphthylamine itself is a useful chromogenic and fluorogenic reporter, its quantum yield and photostability can be enhanced. Researchers are exploring the synthesis of derivatives with extended π-conjugation systems or the incorporation of different auxochromes to shift the emission wavelengths, allowing for multiplexed assays with other fluorescent probes.

Another avenue of rational design focuses on the L-valine residue itself. To enhance specificity for particular aminopeptidases, the valine side chain can be modified, or the entire amino acid can be incorporated into a larger peptide sequence that more closely mimics a natural substrate. This approach is guided by the structural knowledge of the target enzyme's active site. For instance, creating a di- or tri-peptide β-naphthylamide substrate can significantly increase its selectivity for a specific peptidase over others that cleave single amino acids.

A particularly innovative approach is the development of "smart" probes that are activated by specific enzymatic cleavage. This involves the synthesis of L-Valine β-naphthylamide derivatives where the fluorescence of the naphthylamine group is initially quenched. Upon enzymatic hydrolysis of the amide bond, the quenching is relieved, leading to a significant increase in fluorescence intensity. This "turn-on" mechanism provides a high signal-to-noise ratio, which is crucial for sensitive detection of enzyme activity. The design of such probes often relies on principles like FRET (Förster Resonance Energy Transfer) or intramolecular spirocyclization. For example, a non-fluorescent, spirocyclic derivative of a fluorophore can be synthesized with an L-valine substrate moiety. Enzymatic cleavage of the valine group would trigger a conformational change, opening the spirocycle and restoring fluorescence. nih.gov

The synthesis of these advanced probes requires multi-step organic chemistry procedures. A general synthetic route might involve the protection of the amino group of L-valine, followed by coupling with a modified β-naphthylamine derivative using standard peptide coupling reagents. Subsequent deprotection yields the final probe. The purification of these probes is critical to ensure that any observed signal is due to the probe itself and not impurities.

Table 1: Comparison of Conventional vs. Advanced L-Valine β-Naphthylamide Probes

| Feature | Conventional L-Valine β-Naphthylamide | Advanced L-Valine β-Naphthylamide Probes |

| Reporter Group | β-Naphthylamine | Modified naphthylamine or other fluorophores |

| Specificity | Broad for valine aminopeptidases | High, tunable for specific enzymes |

| Detection | Colorimetric or basic fluorescence | High-sensitivity, "turn-on" fluorescence |

| Signal-to-Noise | Moderate | High |

| Application | General enzyme activity assays | Real-time kinetics, in-vivo imaging, HTS |

Integration of L-Valine β-Naphthylamide into High-Throughput Screening Platforms for Enzyme Discovery

High-throughput screening (HTS) has revolutionized drug discovery and enzyme engineering by enabling the rapid testing of thousands to millions of compounds. L-Valine β-naphthylamide and its derivatives are valuable tools for integrating into HTS platforms for the discovery of new enzymes or the directed evolution of existing ones.

In the context of enzyme discovery, a library of microorganisms can be screened for the ability to hydrolyze L-Valine β-naphthylamide, indicating the presence of a valine aminopeptidase (B13392206). This is often done in a microplate format, where each well contains a different microbial culture. The addition of L-Valine β-naphthylamide and a coupling reagent that forms a colored product with the released β-naphthylamine allows for the rapid identification of active strains through colorimetric measurements. Strains showing high activity can then be selected for further characterization and enzyme isolation. For example, lactic acid bacteria with high peptidase activity have been identified using amino acid arylamide substrates. nih.gov

For the directed evolution of enzymes, L-Valine β-naphthylamide-based assays are used to screen libraries of enzyme variants for improved catalytic activity or altered substrate specificity. scispace.com In a typical workflow, a gene encoding an aminopeptidase is subjected to random mutagenesis to create a library of variants. These variants are then expressed in a host organism, such as E. coli, and arrayed in microplates. The activity of each variant is assessed by measuring the rate of L-Valine β-naphthylamide hydrolysis. Variants with enhanced activity are identified and their corresponding genes are sequenced to understand the structural basis for the improvement.

While chromogenic and fluorogenic β-naphthylamide substrates are widely used in HTS, they are not without limitations. Interference from colored or fluorescent compounds in the screening library can lead to false positives or negatives. Furthermore, the solubility of these substrates can be a limiting factor. To address these challenges, alternative detection methods are being developed. One promising approach is the use of liquid chromatography-mass spectrometry (LC-MS) as a detection method in HTS. rsc.org An LC-MS-based assay can directly measure the formation of the product (in this case, cleaved β-naphthylamine) with high specificity and sensitivity, thus avoiding the interference issues associated with optical methods. This allows for the screening of a wider range of compounds and conditions.

The integration of L-Valine β-naphthylamide and its advanced derivatives into HTS platforms, coupled with modern detection technologies, will continue to be a powerful strategy for the discovery and engineering of novel aminopeptidases with desired properties for various biotechnological and biomedical applications.

Q & A

Basic Research Questions

Q. What are the validated spectroscopic methods for characterizing Valyl-beta-naphthylamide, and how do researchers ensure reproducibility?

- Methodological Answer : this compound characterization typically employs nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment. To ensure reproducibility, researchers must:

- Document solvent systems, column types, and elution gradients in HPLC protocols .

- Report NMR parameters (e.g., magnetic field strength, solvent peaks) and compare results with reference spectra of structurally analogous compounds .

- Validate purity thresholds (e.g., ≥95%) using triplicate measurements and include raw data in supplementary materials .

Q. How should researchers design enzyme inhibition assays using this compound as a substrate?

- Methodological Answer : When using this compound in enzymatic assays (e.g., proteolytic activity studies):

- Standardize substrate concentration ranges (e.g., 0.1–10 mM) to avoid saturation artifacts .

- Include negative controls (e.g., enzyme-free reactions) and positive controls (e.g., known inhibitors like PMSF for serine proteases) .

- Use fluorometric detection (e.g., β-naphthylamide release measured at 340 nm excitation) and calibrate instruments with internal standards .

Q. What are the critical steps for synthesizing this compound with high yield?

- Methodological Answer : Synthesis protocols should:

- Specify coupling reagents (e.g., DCC for peptide bond formation) and protect valine’s amino group with Boc to prevent side reactions .

- Optimize reaction time and temperature (e.g., 24 hours at 4°C for minimal racemization) .

- Include post-synthesis purification via recrystallization or silica gel chromatography, with yield calculations reported as mean ± SD from three independent trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data (e.g., Km values) for this compound across studies?

- Methodological Answer : Contradictions may arise from assay variability or enzyme isoforms. To address this:

- Conduct a meta-analysis using the Paule-Mandel estimator to quantify between-study variance and identify outliers .

- Stratify data by experimental conditions (e.g., pH, temperature) and use subgroup analysis to isolate confounding variables .

- Validate findings with in vitro assays under harmonized protocols (e.g., ISTA guidelines) .

Q. What strategies optimize this compound stability in long-term biochemical studies?

- Methodological Answer : Stability optimization requires:

- Pre-experimental stability tests under varying conditions (e.g., pH 4–9, 4–37°C) using accelerated degradation studies .

- Add stabilizers (e.g., 0.02% sodium azide for microbial inhibition) and store aliquots at −80°C in amber vials to prevent photodegradation .

- Monitor degradation via LC-MS and report half-life calculations in supplementary data .

Q. How should researchers design a meta-analysis to evaluate this compound’s role in enzyme inhibition studies?

- Methodological Answer : A robust meta-analysis should:

- Use systematic search strategies across PubMed, Web of Science, and Embase to minimize retrieval bias .

- Apply the Q-profile method to estimate heterogeneity (I² statistic) and adjust for small-study effects via Egger’s regression .

- Perform sensitivity analyses by excluding studies with high risk of bias (e.g., unreported purity levels of the compound) .

Methodological Considerations for Data Reporting

- Reproducibility : Detailed experimental protocols (e.g., molar ratios, incubation times) must be included in the main text or supplementary materials .

- Statistical Rigor : Report effect sizes with 95% confidence intervals and use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .

- Ethical Data Use : Cite primary literature for known compounds and provide raw datasets in public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.